molecular formula C13H17N3O3S2 B2687078 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1172009-81-2

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2687078
CAS No.: 1172009-81-2
M. Wt: 327.42
InChI Key: YHEKKWATQINVBT-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C13H17N3O3S2 and its molecular weight is 327.42. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, is a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. This highlights the potential use of related compounds in cancer therapy or other diseases involving these pathways (Stec et al., 2011).

Carbonic Anhydrase Inhibition

A series of congeners structurally related to pritelivir, including N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, were found to be effective inhibitors of human carbonic anhydrases. These enzymes are involved in various pathologies, suggesting potential therapeutic applications for these compounds (Carta et al., 2017).

Antimalarial and Antiviral Applications

Sulfonamide derivatives, including those with a benzo[d]thiazol-2-yl moiety, have shown promising antimalarial activity and have been studied for their potential use against COVID-19. Their reactivity and inhibition properties make them candidates for drug development in this area (Fahim & Ismael, 2021).

Anticancer Potential

Compounds such as 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives have shown reasonable anticancer activity against various human tumor cell lines. This indicates the potential utility of related sulfonamide derivatives in cancer treatment (Duran & Demirayak, 2012).

Antimicrobial Agents

Several N-substituted acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds like N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide exhibited notable antibacterial and antifungal activities (Baviskar et al., 2013).

Anticonvulsant Activity

Sulfonamide thiazole derivatives have been synthesized and evaluated for anticonvulsant activity, with some compounds showing significant protection against convulsions. This suggests potential applications in the treatment of epilepsy or related neurological conditions (Farag et al., 2012).

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-8-5-9(2)12-10(6-8)14-13(20-12)15-11(17)7-16(3)21(4,18)19/h5-6H,7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEKKWATQINVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.